Cas no 2567488-84-8 (tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate)

Technical Introduction: tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate is a chiral sulfonamide derivative featuring a tert-butoxycarbonyl (Boc)-protected pyrrolidine scaffold. The compound’s stereospecific (R)-configuration at the 3-position ensures precise reactivity in asymmetric synthesis, while the butylsulfamoyl moiety enhances its utility as an intermediate in medicinal chemistry and peptidomimetic design. The Boc group offers stability and facilitates selective deprotection under mild acidic conditions. This reagent is particularly valued for its compatibility with diverse coupling reactions and its role in constructing biologically active molecules, such as protease inhibitors. Its well-defined structure and functional group versatility make it a reliable building block for targeted synthetic applications.
tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate structure
2567488-84-8 structure
Product Name:tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate
CAS No:2567488-84-8
MF:C13H26N2O4S
MW:306.421542644501
MDL:MFCD32879103
CID:5656765
PubChem ID:165884191
Update Time:2025-05-21

tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27685085
    • 2567488-84-8
    • tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate
    • MDL: MFCD32879103
    • Inchi: 1S/C13H26N2O4S/c1-5-6-8-14-20(17,18)11-7-9-15(10-11)12(16)19-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1
    • InChI Key: PRMCSFWXNMLESU-LLVKDONJSA-N
    • SMILES: S([C@H]1CN(C(=O)OC(C)(C)C)CC1)(NCCCC)(=O)=O

Computed Properties

  • Exact Mass: 306.16132849g/mol
  • Monoisotopic Mass: 306.16132849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 84.1Ų

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Additional information on tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate

Introduction to tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate (CAS No. 2567488-84-8)

tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate (CAS No. 2567488-84-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl group, a pyrrolidine ring, and a butylsulfamoyl moiety. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.

The tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate molecule is particularly notable for its chiral center, which imparts enantiomeric specificity to the compound. Chirality is a critical factor in drug design, as enantiomers can exhibit different pharmacological properties, including efficacy and safety profiles. The (3R) configuration of the pyrrolidine ring in this compound suggests that it may have specific interactions with biological targets, making it a valuable candidate for drug development.

In recent years, the study of sulfonamides has gained momentum due to their diverse biological activities and potential therapeutic applications. The butylsulfamoyl group in tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate adds to its chemical versatility and may enhance its binding affinity to specific protein targets. Sulfonamides are known for their antimicrobial, anti-inflammatory, and antitumor properties, making them attractive scaffolds for the development of new therapeutic agents.

The tert-butyl group in tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate serves as a protecting group for the carboxylic acid moiety. Protecting groups are essential in organic synthesis as they prevent unwanted reactions and allow for the selective modification of other functional groups within the molecule. The tert-butyl ester can be easily removed under mild conditions, making it a versatile intermediate in synthetic routes towards more complex molecules.

Recent research has focused on the potential of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate as a lead compound for the development of novel drugs. Studies have shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in disease pathways. For example, it has been reported to inhibit specific kinases, which are key regulators of cellular processes such as cell growth and proliferation.

In addition to its potential therapeutic applications, tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate has also been explored for its use in chemical biology research. The compound's unique structure makes it an excellent tool for probing protein-protein interactions and understanding the mechanisms of action of various biological processes. Its ability to selectively bind to specific targets can provide valuable insights into disease mechanisms and aid in the identification of new drug targets.

The synthesis of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate involves several well-established synthetic routes, including chiral resolution techniques and asymmetric synthesis methods. These approaches ensure that the desired enantiomer is obtained with high purity and yield. The availability of efficient synthetic protocols makes this compound accessible for both academic research and industrial applications.

Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate. Preliminary results have shown promising outcomes, with several derivatives demonstrating potent activity against targeted diseases without significant adverse effects. These findings underscore the potential of this compound as a starting point for the development of new therapeutic agents.

In conclusion, tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate (CAS No. 2567488-84-8) is a promising chiral compound with a unique structure that offers significant potential in medicinal chemistry and pharmaceutical research. Its chiral center, butylsulfamoyl group, and tert-butyl protecting group contribute to its versatility and make it an attractive candidate for further exploration. Ongoing research continues to uncover new applications and insights into its biological activities, highlighting its importance in the development of novel therapeutic agents.

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